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Compound of Interest

Compound Name:

1-(3-

Bromophenyl)cyclopropanecarbon

itrile

Cat. No.: B182235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance

(NMR) spectrum of 1-(3-Bromophenyl)cyclopropanecarbonitrile against experimentally

determined spectra of structurally related compounds. Due to the absence of published

experimental data for the target compound, this analysis is based on established chemical shift

principles and data from analogous structures.

Predicted 13C NMR Chemical Shifts for 1-(3-
Bromophenyl)cyclopropanecarbonitrile
The 13C NMR spectrum of 1-(3-Bromophenyl)cyclopropanecarbonitrile is predicted to

exhibit distinct signals corresponding to the carbon atoms of the bromophenyl ring, the

cyclopropane ring, and the nitrile group. The predicted chemical shifts are based on the known

effects of substituents on aromatic and aliphatic systems.

Table 1: Predicted 13C NMR Chemical Shifts for 1-(3-
Bromophenyl)cyclopropanecarbonitrile

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b182235?utm_src=pdf-interest
https://www.benchchem.com/product/b182235?utm_src=pdf-body
https://www.benchchem.com/product/b182235?utm_src=pdf-body
https://www.benchchem.com/product/b182235?utm_src=pdf-body
https://www.benchchem.com/product/b182235?utm_src=pdf-body
https://www.benchchem.com/product/b182235?utm_src=pdf-body
https://www.benchchem.com/product/b182235?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Rationale

C1' (ipso-C attached to

cyclopropane)
~140-145

Aromatic quaternary carbon,

deshielded by the

cyclopropane and bromo-

substituent effects.

C2' ~130-135
Aromatic CH ortho to the

cyclopropane group.

C3' (ipso-C attached to Br) ~122-125

Aromatic quaternary carbon

directly attached to bromine,

experiencing a shielding effect.

C4' ~130-135
Aromatic CH para to the

cyclopropane group.

C5' ~125-130
Aromatic CH ortho to the

bromine atom.

C6' ~128-133
Aromatic CH meta to the

bromine atom.

C1 (Quaternary cyclopropane) ~20-25

Quaternary carbon of the

cyclopropane ring, deshielded

by the phenyl ring and nitrile

group.

C2/C3 (CH2 of cyclopropane) ~15-20
Methylene carbons of the

cyclopropane ring.

CN (Nitrile) ~118-122
Nitrile carbon, typically found in

this region.

Comparative Analysis with Structurally Related
Compounds
To substantiate the predicted chemical shifts, a comparison with experimentally determined

13C NMR data for related molecules is presented below. These compounds share key
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structural motifs with 1-(3-Bromophenyl)cyclopropanecarbonitrile, namely the bromophenyl

group, the cyclopropane ring, and the carbonitrile moiety.

Table 2: Comparison of 13C NMR Chemical Shifts (δ, ppm) of 1-(3-
Bromophenyl)cyclopropanecarbonitrile with Related Compounds

Compound
Aromatic C-
Br

Other
Aromatic C

Cyclopropa
ne C
(Quaternary
)

Cyclopropa
ne C (CH2)

Nitrile C

1-(3-

Bromophenyl

)cyclopropan

ecarbonitrile

(Predicted)

~122-125 ~125-145 ~20-25 ~15-20 ~118-122

p-

Bromophenyl

butyl ether

114.1
132.3, 116.3,

158.2
- - -

1-(4-

Bromophenyl

)ethanol

121.5
144.9, 127.1,

120.4
- - -

Cyclopropane

carbonitrile
- - 1.3 10.9 121.3

Cyclopropane

[1]
- - - -2.7 -

The data from p-bromophenyl butyl ether and 1-(4-bromophenyl)ethanol provide a reference

for the chemical shifts of a carbon atom bearing a bromine atom in a phenyl ring.[2][3] The

values for cyclopropanecarbonitrile offer a baseline for the chemical shifts of the carbons in the

cyclopropane ring and the nitrile group.[4] The highly shielded nature of the unsubstituted

cyclopropane ring carbons is also noted for comparison.[1]

Experimental Protocol for 13C NMR Spectroscopy
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The following is a standard protocol for acquiring a 13C NMR spectrum, suitable for the

characterization of 1-(3-Bromophenyl)cyclopropanecarbonitrile.

1. Sample Preparation:

Dissolve 10-50 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl3, DMSO-d6).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

Tune and match the 13C probe.

Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

Experiment: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker

instruments).

Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).

Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

Temperature: 298 K.

4. Data Processing:

Apply an exponential window function (line broadening of 1-2 Hz).
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Perform a Fourier transform.

Phase the spectrum manually.

Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the solvent residual peak to

its known chemical shift.

Visualization of Molecular Structure and Key
Correlations
The following diagram illustrates the structure of 1-(3-
Bromophenyl)cyclopropanecarbonitrile and highlights the different carbon environments

that would be observed in a 13C NMR spectrum.

Caption: Structure of 1-(3-Bromophenyl)cyclopropanecarbonitrile with key carbon

environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of
C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic
chemistry revision notes [docbrown.info]

2. 1-(4-Bromophenyl)ethanol(5391-88-8) 13C NMR spectrum [chemicalbook.com]

3. spectrabase.com [spectrabase.com]

4. dev.spectrabase.com [dev.spectrabase.com]

To cite this document: BenchChem. [Comparative 13C NMR Spectral Analysis of 1-(3-
Bromophenyl)cyclopropanecarbonitrile and Related Compounds]. BenchChem, [2026].
[Online PDF]. Available at: [https://www.benchchem.com/product/b182235#13c-nmr-
characterization-of-1-3-bromophenyl-cyclopropanecarbonitrile]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b182235?utm_src=pdf-body
https://www.benchchem.com/product/b182235?utm_src=pdf-body
https://www.benchchem.com/product/b182235?utm_src=pdf-body
https://www.benchchem.com/product/b182235?utm_src=pdf-custom-synthesis
https://www.docbrown.info/page06/spectra/cyclopropane-nmr13c.htm
https://www.docbrown.info/page06/spectra/cyclopropane-nmr13c.htm
https://www.docbrown.info/page06/spectra/cyclopropane-nmr13c.htm
https://www.chemicalbook.com/SpectrumEN_5391-88-8_13CNMR.htm
https://spectrabase.com/spectrum/5lLtaZbWb6a
https://dev.spectrabase.com/spectrum/Ejofy06Fx3A
https://www.benchchem.com/product/b182235#13c-nmr-characterization-of-1-3-bromophenyl-cyclopropanecarbonitrile
https://www.benchchem.com/product/b182235#13c-nmr-characterization-of-1-3-bromophenyl-cyclopropanecarbonitrile
https://www.benchchem.com/product/b182235#13c-nmr-characterization-of-1-3-bromophenyl-cyclopropanecarbonitrile
https://www.benchchem.com/product/b182235#13c-nmr-characterization-of-1-3-bromophenyl-cyclopropanecarbonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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